molecular formula C24H18ClF3N4OS B11664440 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11664440
M. Wt: 502.9 g/mol
InChI Key: OCFNMGWASMYHEI-VFLNYLIXSA-N
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Description

Preparation Methods

The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves several steps. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This is typically achieved by reacting o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the chlorobenzyl group: This step involves the reaction of the benzimidazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the hydrazide: The benzimidazole derivative is then reacted with thioacetic acid to introduce the sulfanyl group, followed by the reaction with hydrazine hydrate to form the hydrazide.

    Condensation with the trifluoromethylphenyl aldehyde: The final step involves the condensation of the hydrazide with 4-(trifluoromethyl)benzaldehyde under reflux conditions to yield the target compound

Chemical Reactions Analysis

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar compounds to 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide include:

These similar compounds highlight the structural diversity and potential for modification within this class of molecules, allowing for the exploration of various chemical and biological properties.

Properties

Molecular Formula

C24H18ClF3N4OS

Molecular Weight

502.9 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C24H18ClF3N4OS/c25-19-11-7-17(8-12-19)14-32-21-4-2-1-3-20(21)30-23(32)34-15-22(33)31-29-13-16-5-9-18(10-6-16)24(26,27)28/h1-13H,14-15H2,(H,31,33)/b29-13+

InChI Key

OCFNMGWASMYHEI-VFLNYLIXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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